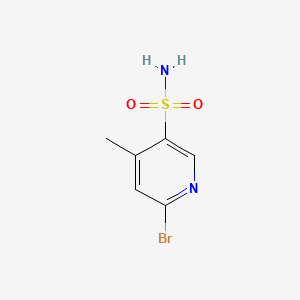
6-Bromo-4-methylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-methylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a sulfonamide group at the 3rd position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylpyridine-3-sulfonamide typically involves the bromination of 4-methylpyridine followed by sulfonamide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The sulfonamide group is introduced using sulfonamide reagents under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and solvents is optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
6-Bromo-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
科学的研究の応用
6-Bromo-4-methylpyridine-3-sulfonamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The bromine atom and methyl group contribute to the compound’s overall reactivity and binding affinity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
3-Bromo-4-methylpyridine: Similar structure but lacks the sulfonamide group.
4-Methylpyridine-3-sulfonamide: Similar structure but lacks the bromine atom.
6-Bromo-3-pyridinesulfonamide: Similar structure but lacks the methyl group.
Uniqueness
6-Bromo-4-methylpyridine-3-sulfonamide is unique due to the combination of the bromine atom, methyl group, and sulfonamide group, which confer distinct chemical and biological properties.
生物活性
6-Bromo-4-methylpyridine-3-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromine atom, a methyl group, and a sulfonamide group. This unique combination contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes and proteins through hydrogen bonding and electrostatic interactions. The bromine atom enhances the compound's reactivity and binding affinity, potentially allowing it to interfere with various biological pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been evaluated for its effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi.
In Vitro Antimicrobial Testing
In vitro studies have shown that this compound displays notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 62.5 | Comparable to Ampicillin |
| Escherichia coli | 125 | Comparable to Streptomycin |
| Candida albicans | 62.5 | Comparable to Fluconazole |
The sulfonamide moiety appears to enhance the antimicrobial efficacy by synergistically interacting with the bacterial targets, leading to increased potency compared to related compounds lacking this functional group .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved in its anticancer activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives of pyridine-sulfonamides, including this compound, which showed promising results against various microbial strains. Compounds were synthesized and tested for their MIC values, revealing significant antimicrobial effects at low concentrations .
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound interacts favorably with target proteins involved in microbial resistance mechanisms. This suggests a potential role in overcoming antibiotic resistance .
特性
分子式 |
C6H7BrN2O2S |
|---|---|
分子量 |
251.10 g/mol |
IUPAC名 |
6-bromo-4-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |
InChIキー |
AZXAXMKZMJUUCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1S(=O)(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















